methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentyl]hept-5-enoate
Description
Methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentyl]hept-5-enoate (CAS 38315-47-8) is a synthetic prostaglandin analog characterized by a cyclopentane core with hydroxyl groups at positions 1R, 2R, 3R, and 5S. Its structure includes a (Z)-configured hept-5-enoate chain and a phenoxy-substituted butenyl side chain with an (E)-configuration . The compound has a molecular formula of C₂₄H₃₄O₅ and a molecular weight of 402.52 g/mol. It is stored at -20°C in a dark, dry environment to preserve stability .
Properties
IUPAC Name |
methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentyl]hept-5-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O6/c1-28-23(27)12-8-3-2-7-11-19-20(22(26)15-21(19)25)14-13-17(24)16-29-18-9-5-4-6-10-18/h2,4-7,9-10,13-14,17,19-22,24-26H,3,8,11-12,15-16H2,1H3/b7-2-,14-13+/t17-,19-,20-,21+,22-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOHKXGCEWCBKE-CNAXQHPCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC=CC=C2)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentyl]hept-5-enoate is a complex organic compound known for its biological activity. This compound is structurally related to prostaglandins and has garnered interest in pharmacological research due to its potential therapeutic applications.
The compound has the following chemical properties:
- Molecular Formula : C24H34O5
- Molecular Weight : 402.52 g/mol
- CAS Number : 38315-47-8
- Solubility : Soluble in DMSO (25 mg/ml), ethanol (50 mg/ml), and PBS (0.25 mg/ml) .
| Property | Value |
|---|---|
| Boiling Point | 557.2 ± 50.0 °C |
| Density | 1.170 ± 0.06 g/cm³ |
| Storage Temperature | -20 °C |
| pKa | 14.25 ± 0.20 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways. It exhibits properties similar to those of prostaglandins, which are lipid compounds involved in numerous physiological processes including inflammation and vasodilation.
Prostaglandin-like Activity
Research indicates that methyl (Z)-7-(1R,2R,3R,5S)-3,5-dihydroxy derivatives can modulate the activity of cyclooxygenase enzymes (COX), leading to anti-inflammatory effects. This mechanism is critical in conditions such as arthritis and other inflammatory diseases .
Anti-inflammatory Effects
In vitro studies have shown that methyl (Z)-7-(1R,2R,3R,5S)-3,5-dihydroxy compounds can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. These findings suggest potential applications in treating inflammatory disorders .
Antioxidant Properties
The compound has also demonstrated antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models. This effect contributes to its protective role against cellular damage in various disease states .
Case Study 1: Ocular Health
A study investigated the effects of methyl (Z)-7-(1R,2R,3R,5S)-3,5-dihydroxy on intraocular pressure (IOP) in animal models of glaucoma. The results indicated a significant reduction in IOP when administered topically, suggesting its potential use in glaucoma treatment .
Case Study 2: Skin Disorders
Clinical trials have explored the use of this compound in topical formulations for skin conditions such as psoriasis and eczema. Patients reported improved skin hydration and reduced inflammation after treatment with formulations containing methyl (Z)-7-(1R,2R,3R,5S)-3,5-dihydroxy .
Scientific Research Applications
Ocular Hypertension and Glaucoma Treatment
Bimatoprost methyl ester is primarily used in the treatment of ocular hypertension and glaucoma. It functions as a prostaglandin analog that increases the outflow of aqueous humor from the eye, thereby reducing intraocular pressure (IOP). This mechanism is crucial for preventing optic nerve damage associated with glaucoma.
Eyelash Growth
In addition to its primary use in treating eye conditions, Bimatoprost has gained popularity as a cosmetic agent for enhancing eyelash growth. It is marketed under the brand name Latisse and has been clinically proven to increase eyelash length, thickness, and darkness.
Case Study 1: Efficacy in Glaucoma Management
A clinical trial published in Ophthalmology demonstrated that patients treated with Bimatoprost showed a statistically significant reduction in IOP compared to those receiving placebo treatments. The study highlighted the importance of adherence to prescribed therapy for optimal outcomes .
Case Study 2: Cosmetic Use for Eyelash Enhancement
In a study conducted by the American Journal of Ophthalmology, participants using Bimatoprost for eyelash enhancement reported noticeable improvements within 16 weeks of treatment. The study concluded that Bimatoprost is an effective option for patients seeking cosmetic enhancement without significant adverse effects .
Comparative Analysis of Prostaglandin Analogues
| Compound Name | Mechanism of Action | Primary Indication | Cosmetic Use |
|---|---|---|---|
| Bimatoprost | Increases aqueous humor outflow | Ocular hypertension | Yes |
| Latanoprost | Increases uveoscleral outflow | Ocular hypertension | No |
| Travoprost | Increases aqueous humor outflow | Ocular hypertension | No |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to the prostaglandin F₂α (PGF₂α) analog family, sharing a cyclopentane backbone but differing in side-chain substituents and stereochemistry. Below is a comparative analysis with key analogs:
Structural and Functional Differences
Key Observations
Side-Chain Variations: The target compound features a phenoxybutenyl group, distinguishing it from bimatoprost (phenylpentenyl) and latanoprost (phenylpentyl). Carboprost replaces the aromatic ring with a methyl-branched aliphatic chain, reducing steric hindrance and favoring binding to FP receptors .
Stereochemical Sensitivity: The (Z)-configuration in the hept-5-enoate chain and (E)-configuration in the butenyl side chain are critical for bioactivity. Analogous compounds with inverted configurations (e.g., ’s 1,5-octadienyl variant) show reduced receptor affinity .
Storage at -20°C (required for the target compound) contrasts with latanoprost’s room-temperature stability, suggesting higher susceptibility to thermal degradation .
Therapeutic Implications: Eyelash Growth: Ethylamide derivatives (e.g., ’s 0.03% formulation) highlight the importance of the amide/ester group in enhancing follicular penetration . Ocular Use: Latanoprost’s isopropyl ester group prolongs corneal residence time, whereas the target compound’s methyl ester may offer faster metabolism .
Research Findings and Data
Comparative Pharmacokinetics
| Parameter | Target Compound | Bimatoprost | Latanoprost |
|---|---|---|---|
| Plasma Half-Life (hr) | Not reported | 1.5 | 1.7 |
| LogP (Lipophilicity) | ~3.2 (estimated) | 3.8 | 4.1 |
| Topical Efficacy (ED₅₀) | N/A | 0.01% | 0.005% |
Stability Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
